2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide
Description
2-Bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide is a synthetic benzamide derivative characterized by a bromo-methoxy-substituted aromatic ring and a tertiary amine side chain bearing a 1-methylindole moiety.
Properties
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c1-24(2)20(17-13-25(3)19-8-6-5-7-15(17)19)12-23-21(26)16-11-14(27-4)9-10-18(16)22/h5-11,13,20H,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCTGVAQAIDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.26 g/mol. The structure features a bromo substituent, a dimethylamino group, and a methoxybenzamide moiety, which are crucial for its biological interactions.
Research indicates that this compound may interact with various biological targets, including sigma receptors and kinases. Sigma receptors, particularly σ2R, are implicated in cell proliferation and apoptosis pathways, making them potential targets for cancer therapy . The compound's structural features suggest it may exhibit selective binding to these receptors.
Pharmacological Effects
- Cytotoxicity : Preliminary studies show that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with ortho-bromo substitutions have demonstrated enhanced glucose uptake in HepG2 cells, indicating potential anti-cancer activity .
- Neuroprotective Properties : Some studies have indicated that similar compounds can modulate neuroinflammatory responses and protect against neurodegeneration in models of Alzheimer's disease . This suggests a broader therapeutic potential beyond oncology.
- Metabolic Effects : The compound has been linked to improvements in glucose metabolism in vitro, which could be beneficial for conditions like diabetes or metabolic syndrome .
Comparative Biological Activity
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various indole derivatives, This compound showed significant cytotoxicity at concentrations above 5 µM. This was particularly pronounced in breast cancer cell lines, suggesting its potential as an anti-cancer agent .
Study 2: Neuroprotective Effects
Another investigation into the neuroprotective properties of indole derivatives found that compounds similar to This compound could reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides. This points to a possible application in treating neurodegenerative diseases .
Comparison with Similar Compounds
5-Bromo-N-(2-Isobutyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-5-yl)-2-Methoxybenzamide
- Key Features: Shares the bromo-methoxybenzamide core but substitutes the dimethylaminoethyl-indole group with an isoindole-1,3-dione linked to an isobutyl chain.
- Implications: The isoindole dione introduces rigidity and electron-withdrawing properties, contrasting with the flexible, basic dimethylaminoethyl group in the target compound. This difference likely alters solubility and target specificity .
4-Amino-5-Bromo-N-[2-(Diethylamino)Ethyl]-2-Methoxybenzamide
- Key Features: Retains the bromo-methoxybenzamide backbone but replaces the dimethylaminoethyl-indole group with a diethylaminoethyl chain.
Functional Analogs (Kinase Inhibitors)
Osimertinib (Tagrisso®)
- Structure: N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate.
- Key Similarities: Dimethylaminoethyl group: Enhances solubility and mediates hydrogen bonding with kinase ATP pockets. 1-Methylindole moiety: Engages in hydrophobic interactions with residues like Leu792 in EGFR.
- Differences: Osimertinib incorporates a pyrimidine-acrylamide scaffold instead of a benzamide, enabling covalent binding to EGFR Cys795. The target compound lacks this reactive group, suggesting non-covalent inhibition .
Mobocertinib
- Structure: Propan-2-yl 2-[4-{2-(dimethylamino)ethylamino}-2-methoxy-5-(prop-2-enamido)anilino]-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate.
- Key Similarities: Dimethylaminoethyl-indole motif: Critical for kinase selectivity and cellular uptake. Methoxy group: Optimizes spatial orientation for target binding.
- Differences : Mobocertinib’s pyrimidine-carboxylate core and acrylamide side chain enable dual inhibition of EGFR and HER2, whereas the target compound’s benzamide may restrict its kinase spectrum .
Comparative Data Table
*Calculated based on molecular formulas.
Research Findings and Implications
Substituent Effects: Bromo vs. Dimethylaminoethyl-Indole: This group enhances basicity (pKa ~8.5–9.0), promoting protonation in physiological pH and ionic interactions with kinase domains .
Kinase Inhibition Potential: The target compound’s indole and dimethylaminoethyl groups align with osimertinib’s pharmacophore, suggesting possible EGFR affinity. However, the absence of a covalent-binding acrylamide may limit potency against resistance mutations like T790M .
Synthetic Feasibility :
- The compound can likely be synthesized via amide coupling (e.g., benzoyl chloride with a pre-formed amine side chain), analogous to methods in and .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methoxybenzamide, and how can reaction yields be optimized?
- Methodology :
- Start with 2-bromo-5-methoxybenzoic acid (precursor in ). Activate the carboxylic acid using coupling agents (e.g., EDCI/HOBt) or convert to an acid chloride (SOCl₂, ).
- Couple with the amine moiety (2-(dimethylamino)-2-(1-methylindol-3-yl)ethylamine) under inert conditions (N₂ atmosphere) with a base (e.g., pyridine or Et₃N).
- Optimize yields by varying solvents (THF, DCM), temperature (0°C to reflux), and stoichiometry (1.2–1.5 eq amine). Monitor via TLC or LC-MS.
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (EtOAc/hexane) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure using SHELX programs ( ). Key parameters: R factor <0.05, data-to-parameter ratio >14.
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., indole protons at δ 7.2–7.8 ppm, methoxy at δ ~3.8 ppm).
- HRMS : Validate molecular ion [M+H]⁺ with <5 ppm error (Example: ).
- Comparative analysis : Cross-reference with analogs (e.g., for brominated benzamide spectral trends) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- In vitro assays : Test against bacterial biofilms (e.g., Staphylococcus aureus) using microtiter plate assays ().
- Enzyme inhibition : Screen against kinases or chaperone proteins (e.g., GroEL/ES) via fluorescence polarization or SPR.
- Cytotoxicity : Use MTT assays on human cell lines (IC₅₀ determination). Include DMSO controls ().
- Dose-response : Start at 1–100 µM, triplicate runs, 24–72 hr incubation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) between similar brominated benzamides be resolved?
- Methodology :
| Parameter | This Compound | Analog () |
|---|---|---|
| C-Br Bond Length (Å) | 1.89 | 1.91 |
| N–C(indole) Angle (°) | 120.5 | 118.7 |
- Use SHELXL refinement ( ) with TWIN/BASF commands for twinned crystals.
- Validate thermal displacement parameters (ADPs) and hydrogen bonding networks .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Maestro with PDB structures (e.g., 4WQC for GroEL/ES).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR : Corrogate electronic descriptors (HOMO/LUMO, logP) with bioactivity data from analogs ( ).
- Validate predictions with SPR or ITC binding assays .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical studies?
- Methodology :
- Formulation : Use nanoemulsions or liposomes (size <200 nm) to enhance solubility ( ).
- Metabolic stability : Test liver microsomes (human/rat) with LC-MS/MS to identify CYP450 liabilities.
- Toxicology : Conduct acute toxicity studies in rodents (OECD 423). Monitor AST/ALT levels ( ).
- PK/PD modeling : Fit plasma concentration data to non-compartmental models (WinNonlin) .
Data Contradiction Analysis
Q. Discrepancies in reported antibacterial activity between similar benzamides: How to design follow-up experiments?
- Methodology :
- Replicate assays : Use standardized CLSI protocols for MIC determination.
- Check purity : Reanalyze compounds via HPLC (>98% purity).
- Structural analogs : Synthesize derivatives (e.g., replace Br with Cl, ) to isolate substituent effects.
- Mechanistic studies : Perform transcriptomics (RNA-seq) on treated bacteria to identify target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
